Ethoxyfen-ethyl

Description

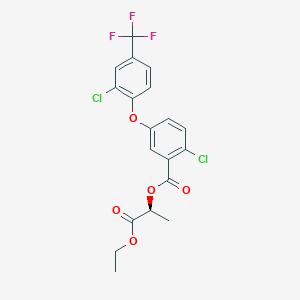

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZZPGJQJKMMDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058504 | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-42-5 | |

| Record name | Ethoxyfen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethoxyfen-ethyl: A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyfen-ethyl is a synthetic organic compound classified as a diphenyl ether herbicide. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthetic pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available toxicological and environmental fate data for Ethoxyfen-ethyl. Due to its status as an obsolete herbicide, publicly available experimental data is limited; therefore, this paper synthesizes the most current information from chemical databases and literature on related compounds to present a thorough profile. All quantitative data is summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.

Chemical Identity and Structure

Ethoxyfen-ethyl is characterized by a diphenyl ether core structure, substituted with chlorine and trifluoromethyl groups, and an ethyl lactate ester moiety.

-

IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1]

-

CAS Number: 131086-42-5[1]

-

Synonyms: Ethoxyfen-ethyl [ISO], Fulumi, Buvirex, HC 252[2]

The presence of a chiral center in the ethyl lactate portion of the molecule results in stereoisomerism.

Table 1: Chemical Identifiers and Structure

| Identifier | Value |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1] |

| CAS Number | 131086-42-5[1] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅[1] |

| Molecular Weight | 451.2 g/mol (Computed)[1] |

| Canonical SMILES | CCOC(=O)--INVALID-LINK--OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl[1] |

| InChI Key | LUZZPGJQJKMMDM-JTQLQIEISA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Ethoxyfen-ethyl (Computed)

| Property | Value | Source |

| Molecular Weight | 451.2 g/mol | PubChem[1] |

| XLogP3 | 4.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 450.0248634 Da | PubChem[1] |

| Topological Polar Surface Area | 61.8 Ų | PubChem[1] |

| Heavy Atom Count | 29 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 575 | PubChem[1] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action for Ethoxyfen-ethyl, like other diphenyl ether herbicides, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the biosynthesis of both chlorophyll and heme in plants.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protox) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protox in the chloroplast stroma. This excess Protox leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX. Cytoplasmic Proto IX, in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen then causes rapid peroxidation of lipids and proteins within cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.

Caption: Mechanism of action of Ethoxyfen-ethyl via PPO inhibition.

Experimental Protocols

Detailed, validated experimental protocols specifically for Ethoxyfen-ethyl are scarce in peer-reviewed literature. However, based on methodologies for other PPO-inhibiting herbicides, a general protocol for assessing its activity can be outlined.

General Protocol for In Vitro PPO Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of Ethoxyfen-ethyl on PPO activity.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., spinach leaves, etiolated seedlings) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing sucrose, MgCl₂, and protease inhibitors).

-

Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.

-

Isolate chloroplasts or mitochondria by differential centrifugation.

-

Lyse the organelles to release the membrane-bound PPO enzyme.

-

-

PPO Activity Assay:

-

The assay mixture should contain a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5), a detergent to solubilize the enzyme (e.g., Tween 80), and the substrate, protoporphyrinogen IX.

-

Prepare a range of Ethoxyfen-ethyl concentrations in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding the enzyme preparation to the assay mixture containing the substrate and the inhibitor.

-

Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration.

-

Analytical Method for Residue Analysis

A general approach for the analysis of diphenyl ether herbicide residues in environmental or biological samples typically involves the following steps:

-

Extraction:

-

Solid samples (e.g., soil, plant tissue) are extracted with an organic solvent such as acetonitrile or ethyl acetate, often with the addition of a salting-out agent (QuEChERS method).

-

Liquid samples (e.g., water) can be extracted using liquid-liquid extraction or solid-phase extraction (SPE).

-

-

Clean-up:

-

The crude extract is purified to remove interfering matrix components. This can be achieved using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18, or by using SPE cartridges.

-

-

Analysis:

-

The final determination is typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.

-

Caption: General workflow for residue analysis of diphenyl ether herbicides.

Toxicology and Ecotoxicology

Specific quantitative toxicological data for Ethoxyfen-ethyl is limited. The University of Hertfordshire's Pesticide Properties Database (PPDB) assigns a "Moderate" alert for mammalian acute toxicity but also notes that significant data are missing[2].

Table 3: Summary of Toxicological Profile for Ethoxyfen-ethyl

| Endpoint | Value/Classification | Notes |

| Mammalian Acute Toxicity | Moderate | Based on alerts from the AERU PPDB[2]. Specific LD₅₀ values are not readily available. |

| Carcinogenicity | No data available | |

| Mutagenicity | No data available | |

| Reproductive/Developmental Toxicity | No data available |

Ecotoxicology:

Data on the ecotoxicity of Ethoxyfen-ethyl is also sparse. As a class, diphenyl ether herbicides can be toxic to aquatic organisms. The environmental fate is influenced by factors such as soil type, pH, and microbial activity. They are generally susceptible to microbial degradation.

Metabolism and Environmental Fate

The metabolism of diphenyl ether herbicides in plants typically involves cleavage of the ether bond, followed by conjugation with sugars or amino acids to form less toxic metabolites. In soil, microbial degradation is a key dissipation pathway. The half-life of these herbicides in soil can vary widely depending on environmental conditions.

Conclusion

Ethoxyfen-ethyl is a diphenyl ether herbicide that functions through the inhibition of protoporphyrinogen oxidase. While its chemical structure and general mechanism of action are well-understood, there is a significant lack of publicly available, detailed experimental data on its physicochemical properties, toxicology, and environmental fate. This is likely due to its status as an obsolete herbicide. The information presented in this whitepaper is compiled from the most reliable available sources and provides a foundational understanding of this compound for research and developmental purposes. Further empirical studies would be necessary to fully characterize its properties and potential impacts.

References

An Analysis of Ethoxyfen-ethyl: Identity, Data Scarcity, and the Uncharted Path of Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyfen-ethyl, a chemical compound identified by the CAS Number 131086-42-5, is emerging in chemical databases and supplier listings, yet a comprehensive understanding of its synthesis and biological mechanisms remains elusive in publicly accessible scientific literature.[1][2][3] This guide addresses the current state of knowledge on ethoxyfen-ethyl, highlighting the conspicuous absence of detailed synthetic pathways and mechanistic data, a critical knowledge gap for researchers and professionals in drug development and agrochemical science.

Compound Identification and Properties

Ethoxyfen-ethyl is cataloged with the molecular formula C₁₉H₁₅Cl₂F₃O₅ and a molecular weight of approximately 451.22 g/mol .[2][3] Its IUPAC name is [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate.[2] The compound is noted as a derivative of ethoxyfen and is also recognized by the name "fulumi" in China.[4][5] While available as a reference standard for laboratory use, detailed experimental data regarding its synthesis and biological activity are not present in the surveyed scientific papers or patents.[1][3]

Table 1: Chemical Identifiers for Ethoxyfen-ethyl

| Identifier | Value |

|---|---|

| CAS Number | 131086-42-5[1][2][3] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅[2][3] |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[2] |

| Synonyms | Fulumi, Buvirex, HC 252[3] |

| Molecular Weight | 451.22 g/mol [3] |

The Void in Synthesis Literature

A thorough review of scientific databases and patent literature reveals a significant lack of information on the synthesis pathways for ethoxyfen-ethyl. While such information is readily available for other agrochemicals, including the similarly named insecticide etofenprox, the synthetic route to ethoxyfen-ethyl is not documented in the public domain.[6][7][8] The commercial production of etofenprox, for instance, is described as a multi-step organic synthesis, but this information is not transferable to ethoxyfen-ethyl due to their distinct chemical structures.[9]

This absence of data precludes the development of a detailed guide on the experimental protocols, reaction mechanisms, and quantitative data associated with the synthesis of ethoxyfen-ethyl.

Mechanisms of Action: An Unanswered Question

Similarly, the biological or chemical mechanism of action for ethoxyfen-ethyl is not described in the available literature. While extensive research exists on the mechanisms of other ethyl-ester compounds, such as the pharmaceutical icosapent ethyl, this knowledge cannot be extrapolated to ethoxyfen-ethyl without specific studies on the compound itself.[10][11][12]

Conclusion and Future Outlook

For researchers and professionals in the field, ethoxyfen-ethyl represents a novel chemical entity with a notable lack of foundational scientific literature. The absence of documented synthesis pathways and mechanistic studies presents both a challenge and an opportunity. Further research is imperative to delineate the synthetic routes, biological targets, and overall scientific profile of this compound. Without such fundamental research, its potential applications in drug development or other chemical industries remain speculative. The scientific community is encouraged to address this knowledge gap through primary research and publication.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethoxyfen-ethyl | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]

- 7. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 8. View of Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. [vjol.info.vn]

- 9. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]

- 10. Mechanisms of action, efficacy, and safety of icosapent ethyl: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical results and mechanism of action of icosapent ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Icosapent ethyl in cardiovascular prevention: Resolution of inflammation through the eicosapentaenoic acid - resolvin E1 - ChemR23 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Etofenprox - The Non-Ester Pyrethroid Insecticide

An In-depth Technical Guide on the Discovery and History of Ethoxyfen-ethyl and Etofenprox

Foreword

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of two distinct agrochemicals that are sometimes associated with similar naming conventions: the insecticide Etofenprox and the herbicide Ethoxyfen-ethyl. Due to the greater prevalence of scientific literature and historical documentation on Etofenprox, this guide will focus more extensively on this compound. A concise summary of the available technical information for Ethoxyfen-ethyl is also provided to address the potential nomenclature confusion and serve as a valuable resource for researchers.

Etofenprox is a broad-spectrum insecticide notable for its unique chemical structure, which, while conferring a mode of action similar to pyrethroids, differentiates it in terms of metabolic stability and toxicological profile.

Discovery and History

Etofenprox was discovered and developed by the Japanese company Mitsui Toatsu Chemicals Inc.[1]. Its development was a significant step in the evolution of synthetic pyrethroids, moving away from the traditional ester linkage found in earlier compounds[1]. This structural modification led to its classification as a "pseudo-pyrethroid" or a non-ester pyrethroid[2]. A key driver for its development was the need for an insecticide with low toxicity to fish, making it suitable for use in and around rice paddy fields[1]. The main manufacturer of etofenprox is Mitsui Chemicals Agro Inc.[3]. In 2004, Central Garden & Pet acquired exclusive marketing rights for etofenprox for on-animal use through its acquisition of certain assets from Shirlo, Inc. (Speer Products)[4].

Physicochemical Properties of Etofenprox

The fundamental physical and chemical properties of Etofenprox are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene | [3] |

| CAS Number | 80844-07-1 | [3] |

| Chemical Formula | C25H28O3 | [3] |

| Molar Mass | 376.496 g·mol−1 | [3] |

| Appearance | White (pure) or amber (technical) solid | [3] |

| Melting Point | 37.4 °C | [3] |

| Boiling Point | Decomposes at approximately 200 °C | [3] |

| Density | 1.172 g/cm³ at 20.7 °C | [3] |

| Flash Point | > 110 °C | [3] |

Synthesis of Etofenprox

The synthesis of Etofenprox can be achieved through several routes. One common and convenient method involves the condensation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol with 3-phenoxybenzyl chloride[5]. This reaction is typically carried out using a base and a phase transfer catalyst, such as tetra-n-butylammonium bromide (n-Bu4NBr), in a solvent like acetonitrile[5]. Another reported synthesis pathway starts with p-tert-butylphenol, which undergoes a four-step reaction involving acetylation, chlorination, and ethoxylation to yield the final product[6].

Mechanism of Action

Etofenprox functions as a neurotoxin to insects, with a mode of action similar to that of pyrethroid insecticides[3][7]. It primarily targets the voltage-gated sodium channels in the nerve cells of insects[1][2]. By binding to these channels, Etofenprox disrupts their normal function, causing them to remain open for an extended period[1]. This leads to an uncontrolled and continuous firing of nerve impulses, resulting in paralysis and ultimately the death of the insect[1][2].

A key advantage of Etofenprox's structure is its stability against detoxification by esterase enzymes, which are a common mechanism of resistance in insects to traditional pyrethroids[2]. Because Etofenprox lacks an ester linkage, these enzymes are ineffective against it, making it a valuable tool for managing insects that have developed resistance to other pyrethroids[2].

Toxicological Profile

Etofenprox exhibits very low mammalian toxicity, a characteristic attributed to its unique "CHO compound" structure, composed solely of carbon, hydrogen, and oxygen atoms[2][5]. Unlike many other pyrethroids, it does not contain halogen atoms or cyanide groups, which can increase toxicity to mammals[2].

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| 90-Day Toxicity | Mice | 3000 ppm (equal to 375 mg/kg bw/day) | At 15,000 ppm, effects included reduced body weight, kidney damage, and minor liver changes. | [3] |

| 2-Year Carcinogenicity | Mice | 30 ppm (equal to 3.1 mg/kg bw/day) | Non-neoplastic effects observed were dilated/basophilic renal cortical tubules at 100 ppm. | [3] |

| 2-Year Carcinogenicity | Rats | 700 ppm (equal to 34.3 mg/kg bw/day) | Increased incidence of thyroid follicular cell adenomas at 4900 ppm, a rodent-specific effect not considered relevant for human risk assessment. | [3] |

| Developmental Toxicity | Rats & Rabbits | Not teratogenic | Developmental effects were only seen at doses that also caused maternal toxicity. | [3][8] |

| Acute Neurotoxicity | Rats | No evidence of neurotoxicity up to 2000 mg/kg bw | No systemic toxicity or neurotoxicity observed. | [3] |

| 13-Week Neurotoxicity | Rats | No evidence of neurotoxicity up to 10,000 ppm (equal to 604 mg/kg bw/day) | No systemic toxicity or neurotoxicity observed. | [3] |

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that etofenprox is unlikely to be genotoxic or pose a carcinogenic risk to humans[3].

Experimental Protocols

Residue Analysis in Vegetables via HPLC-FLD

A highly sensitive method for quantifying Etofenprox residues in vegetable samples has been developed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD)[9].

-

Sample Preparation :

-

Chromatographic Conditions :

-

Quantification :

-

External calibrators prepared in pure acetonitrile are used for quantification[9].

-

The limits of quantification (LOQ) for this method range from 1.87 to 3.87 ng/g in various vegetable samples[9].

-

Recovery rates for spiked samples are typically between 85-111%, with relative standard deviations below 12%[9].

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fao.org [fao.org]

- 4. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]

- 5. Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. | Tạp chí Hóa Học [vjol.info.vn]

- 6. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]

- 7. Efficacy of etofenprox against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Federal Register :: Etofenprox; Pesticide Tolerances [federalregister.gov]

- 9. Highly sensitive quantification of pyrethroid insecticide etofenprox in vegetables with high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethoxyfen-ethyl (CAS Number 131086-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyfen-ethyl (CAS No. 131086-42-5) is a member of the diphenyl ether class of herbicides.[1] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This guide provides a comprehensive overview of the available technical information for Ethoxyfen-ethyl, including its chemical properties, mechanism of action, and relevant (though limited) toxicological data. Due to the scarcity of publicly available data specific to Ethoxyfen-ethyl, this guide incorporates representative experimental protocols and data from closely related diphenyl ether herbicides to provide a functional framework for research and development.

Chemical and Physical Properties

Ethoxyfen-ethyl is a synthetic organic molecule with a complex structure featuring a diphenyl ether linkage. It is recognized by several synonyms, including Buvirex and Fulumi.[2] The fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 131086-42-5 | [3] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [3] |

| Molecular Weight | 451.22 g/mol | [2][3] |

| IUPAC Name | (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

| Canonical SMILES | CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | [3] |

| InChI Key | XSPXBDRGNLATSI-LLVKDONJSA-N | |

| Appearance | Solid (deduced from related compounds) | N/A |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mechanism of action for Ethoxyfen-ethyl, like other diphenyl ether herbicides, is the inhibition of protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Signaling Pathway of PPO Inhibition

The inhibition of PPO by Ethoxyfen-ethyl leads to a cascade of events resulting in plant cell death. The accumulated protoporphyrinogen IX leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cellular demise.

Caption: Mechanism of action of Ethoxyfen-ethyl via PPO inhibition.

Synthesis

Caption: Generalized synthetic workflow for Ethoxyfen-ethyl.

Experimental Protocols

Specific experimental protocols for Ethoxyfen-ethyl are not widely published. The following are representative protocols for assays commonly used to evaluate diphenyl ether herbicides, which can be adapted for Ethoxyfen-ethyl.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (In Vitro)

This protocol is adapted from studies on other PPO inhibitors.

Objective: To determine the in vitro inhibitory activity of Ethoxyfen-ethyl on PPO.

Materials:

-

Isolated plant mitochondria or etioplasts (source of PPO)

-

Protoporphyrinogen IX (substrate)

-

Ethoxyfen-ethyl (test compound)

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of Ethoxyfen-ethyl in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, the enzyme preparation, and varying concentrations of Ethoxyfen-ethyl.

-

Initiate the reaction by adding protoporphyrinogen IX.

-

Incubate at a controlled temperature (e.g., 30°C) in the dark.

-

Measure the increase in fluorescence resulting from the formation of protoporphyrin IX (excitation ~405 nm, emission ~630 nm) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for in vitro PPO inhibition assay.

Quantitative Data

| Compound | Organism/Enzyme Source | IC₅₀ (nM) | Reference |

| Acifluorfen-methyl | Corn etioplasts | 4 | [4] |

| Fomesafen | Amaranthus tuberculatus | ~25 | [1] |

| Oxyfluorfen | Nicotiana tabacum | ~30 | [3] |

[4] Matringe et al. (1989) Biochem J. 260(1):231-5.[1] Dayan et al. (1997) Weed Sci. 45(5):634-641.[3] Matsumoto et al. (1999) J. Agric. Food Chem. 47(11):4775-4780.

Toxicology and Safety

Detailed toxicological data for Ethoxyfen-ethyl is limited. The Pesticide Properties Database notes a "Moderate alert: Mammals acute toxicity: Moderate" but does not provide specific values.[4] For context, toxicological data for a related diphenyl ether herbicide, Oxyfluorfen, is provided below. It is crucial to note that this data is not for Ethoxyfen-ethyl and should only be used for general informational purposes regarding the potential toxicity of this class of compounds.

| Parameter | Value | Species | Route | Source |

| LD₅₀ (Acute) | >5000 mg/kg | Rat | Oral | [2] |

| LD₅₀ (Acute) | >10000 mg/kg | Rabbit | Dermal | [2] |

| LC₅₀ (96h) | 0.2 - 0.4 mg/L | Fish | - | [2] |

[2] PubChem CID 34333

Conclusion

Ethoxyfen-ethyl is a diphenyl ether herbicide that functions through the inhibition of protoporphyrinogen oxidase. While its general mechanism of action is well-understood within the context of its chemical class, specific quantitative data on its inhibitory potency, synthesis, and toxicology are not widely available in the public domain. This technical guide provides a framework for understanding Ethoxyfen-ethyl by leveraging available information and drawing parallels with more extensively studied diphenyl ether herbicides. Further research is required to fully characterize the specific properties of Ethoxyfen-ethyl.

References

Biological activity and molecular targets of Ethoxyfen-ethyl

An In-depth Technical Guide on the Biological Activity and Molecular Targets of Ethoxyfen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyfen-ethyl is a synthetic diphenyl ether herbicide employed for the post-emergence control of a range of annual broadleaf and grassy weeds. Its herbicidal activity stems from the inhibition of a key enzyme in the chlorophyll and heme biosynthetic pathway, protoporphyrinogen oxidase (PPO). This guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies related to Ethoxyfen-ethyl, intended to serve as a technical resource for researchers in plant science, weed management, and herbicide development.

Introduction

Ethoxyfen-ethyl belongs to the diphenyl ether class of herbicides, a group of compounds known for their light-dependent phytotoxic action.[1][2] Understanding the precise molecular interactions and the subsequent physiological cascade is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds. This document details the mechanism of action of Ethoxyfen-ethyl, its molecular target, and the experimental protocols used to elucidate these properties.

Biological Activity

The primary biological activity of Ethoxyfen-ethyl is the rapid induction of phytotoxicity in susceptible plant species, manifesting as chlorosis, desiccation, and necrosis of treated tissues.[3] These symptoms typically appear within hours of application and are dependent on the presence of light and oxygen.[3][4] The herbicidal effect is localized to the areas of application due to limited translocation within the plant.[5]

Molecular Target: Protoporphyrinogen Oxidase (PPO)

The definitive molecular target of Ethoxyfen-ethyl and other diphenyl ether herbicides is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1][3] PPO is a flavoprotein located in the plastid envelope and mitochondrial inner membrane of plant cells.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a critical step in the biosynthesis of both chlorophylls and hemes.[7][8]

Mechanism of Action

The herbicidal action of Ethoxyfen-ethyl is initiated by its binding to and inhibition of the PPO enzyme.[3] This inhibition leads to the accumulation of the substrate, Protogen IX.[9] The excess Protogen IX leaks from its site of synthesis in the plastids into the cytoplasm, where it undergoes a non-enzymatic oxidation to Proto IX.[9]

Cytoplasmic Proto IX is a potent photosensitizer.[10] In the presence of light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][9] Singlet oxygen then initiates a cascade of lipid peroxidation reactions within cellular membranes, including the plasma membrane and tonoplast.[4][11] This leads to a loss of membrane integrity, rapid leakage of cellular contents, and ultimately, cell death.[3][5]

The following diagram illustrates the signaling pathway initiated by Ethoxyfen-ethyl:

Quantitative Data

| Herbicide (Diphenyl Ether) | Plant Species | IC₅₀ Value | Reference |

| Acifluorfen | Maize | Competitive Inhibition | [12] |

| Fomesafen | Soybean | Not specified | [13] |

| Lactofen | Soybean | Not specified | [14] |

| Oxyfluorfen | Various | Not specified | [11] |

Note: The absence of specific IC₅₀ values in some references indicates a focus on the qualitative aspects of inhibition or the physiological outcomes.

Experimental Protocols

The determination of the mode of action and molecular target of PPO-inhibiting herbicides like Ethoxyfen-ethyl involves a series of established experimental protocols.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on PPO activity.

Objective: To quantify the inhibition of PPO by Ethoxyfen-ethyl.

Principle: The assay measures the fluorescence of protoporphyrin IX (Proto IX) produced from the enzymatic oxidation of protoporphyrinogen IX (Protogen IX). A decrease in fluorescence in the presence of the inhibitor indicates PPO inhibition.[7][15]

Materials:

-

Isolated plant chloroplasts or mitochondria (source of PPO)

-

Protoporphyrinogen IX (substrate)

-

Ethoxyfen-ethyl (or other test inhibitor)

-

Assay buffer (e.g., Tris-HCl with DTT and Tween 20)

-

Fluorometer or microplate reader

Procedure:

-

Enzyme Preparation: Isolate chloroplasts or mitochondria from a suitable plant source (e.g., spinach, maize).[7]

-

Substrate Preparation: Synthesize Protogen IX from Proto IX by reduction with sodium amalgam.[7]

-

Assay Reaction: In a microplate well or cuvette, combine the assay buffer, the enzyme preparation, and varying concentrations of Ethoxyfen-ethyl.

-

Initiation: Start the reaction by adding the Protogen IX substrate.

-

Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Measurement: Measure the fluorescence of the produced Proto IX at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.[16]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Ethoxyfen-ethyl compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for the PPO inhibition assay:

In Vivo Herbicide Efficacy and Symptomology

This experiment assesses the whole-plant response to Ethoxyfen-ethyl application.

Objective: To determine the phytotoxic effects of Ethoxyfen-ethyl on target weed species.

Procedure:

-

Plant Growth: Cultivate target weed species and desired crop species in a greenhouse or growth chamber under controlled conditions.

-

Herbicide Application: Apply Ethoxyfen-ethyl at various concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage). Include a control group treated with a blank formulation.

-

Observation: Visually assess the plants at regular intervals (e.g., 24, 48, 72 hours) for symptoms of phytotoxicity, such as chlorosis, necrosis, and stunting.

-

Data Collection: Quantify the herbicidal effect by measuring parameters such as plant height, fresh weight, and dry weight. A visual rating scale can also be used to score the level of injury.

-

Dose-Response Analysis: Determine the effective dose (ED₅₀), the dose required to cause a 50% reduction in a measured parameter, by plotting the response against the herbicide dose.

Conclusion

Ethoxyfen-ethyl is a potent diphenyl ether herbicide with a well-defined mechanism of action. Its biological activity is a direct consequence of the inhibition of protoporphyrinogen oxidase, leading to a light-dependent cascade of oxidative damage and cell death in susceptible plants. The experimental protocols outlined in this guide provide a framework for the continued investigation of Ethoxyfen-ethyl and the development of new herbicidal compounds targeting the PPO enzyme. Further research to determine the specific IC₅₀ value of Ethoxyfen-ethyl across various weed species would be beneficial for optimizing its application and managing the potential for weed resistance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 4. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. scielo.br [scielo.br]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 14. Action of PROTOX inhibitors herbicide on the development, lodging and yield of soybean - Weed Control Journal [weedcontroljournal.org]

- 15. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Ethoxyfen-ethyl: Unraveling the Mode of Action in Cellular Models

A comprehensive review of the current, albeit limited, understanding of the cellular and molecular mechanisms of ethoxyfen-ethyl.

For the attention of: Researchers, scientists, and drug development professionals.

October 31, 2025

Executive Summary

This technical guide synthesizes the available scientific information regarding the mode of action of ethoxyfen-ethyl at the cellular level. Extensive database searches reveal that while ethoxyfen-ethyl is recognized as a chemical entity, detailed research into its specific molecular targets and mechanisms of action in cellular models is notably scarce. The predominant classification of ethoxyfen-ethyl is as a diphenyl ether herbicide, with its mode of action attributed to the inhibition of protoporphyrinogen oxidase (Protox). However, its activity and mechanisms within insect or mammalian cellular models, which would be of primary interest for drug development professionals, are not well-documented in publicly available literature. This guide will present the established information and highlight the significant knowledge gaps, thereby identifying critical areas for future research.

Chemical Identity and Properties

Ethoxyfen-ethyl is a synthetic organic compound belonging to the diphenyl ether class of chemicals. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1][2] |

| CAS Registry Number | 131086-42-5 | [1] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1] |

| Molecular Weight | 451.23 g/mol | [3] |

| Class | Diphenyl ether herbicide | [3] |

Established Mode of Action: Protoporphyrinogen Oxidase (Protox) Inhibition

The primary mode of action attributed to ethoxyfen-ethyl, in the context of its herbicidal activity, is the inhibition of the enzyme protoporphyrinogen oxidase (Protox).[3] Protox is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

Signaling Pathway of Protox Inhibition in Plants

The inhibition of Protox by diphenyl ether herbicides like ethoxyfen-ethyl leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.

References

Technical Guide: Solubility of Ethoxyfen-ethyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyfen-ethyl is a diphenyl ether herbicide, a class of compounds widely used in agriculture. For researchers, scientists, and professionals in drug development and environmental science, understanding the solubility of Ethoxyfen-ethyl in various organic solvents is crucial for a range of applications, including formulation development, analytical method development, and environmental fate and transport studies. This technical guide provides an in-depth overview of the solubility of Ethoxyfen-ethyl, detailed experimental protocols for its determination, and a generalized workflow for its quantitative analysis.

Solubility of Ethoxyfen-ethyl

For the purpose of this guide, we present the solubility data for Pyraflufen-ethyl, a diphenyl ether herbicide with a comparable molecular structure to Ethoxyfen-ethyl. It is important to note that these values should be considered as estimations for Ethoxyfen-ethyl and may not represent the exact solubility. Experimental determination is recommended for precise applications.

Table 1: Estimated Solubility of Ethoxyfen-ethyl in Various Organic Solvents (Data based on Pyraflufen-ethyl at 20°C)

| Organic Solvent | Chemical Formula | Estimated Solubility (g/L) |

| Xylene | C₈H₁₀ | 41.7 - 43.5 |

| Acetone | C₃H₆O | 167 - 182 |

| Ethyl Acetate | C₄H₈O₂ | 105 - 111 |

| Methanol | CH₄O | 7.39 |

Disclaimer: The solubility data presented in this table is for the structurally similar compound Pyraflufen-ethyl and is intended to be used as an estimate for Ethoxyfen-ethyl. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Ethoxyfen-ethyl in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Ethoxyfen-ethyl (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Ethoxyfen-ethyl to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of Ethoxyfen-ethyl in the same organic solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Determine the concentration of Ethoxyfen-ethyl in the sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Analytical Workflow for Ethoxyfen-ethyl Quantification

The following diagram illustrates a general workflow for the quantitative analysis of Ethoxyfen-ethyl in a solution using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Quantitative Analysis of Ethoxyfen-ethyl.

This guide provides a foundational understanding of the solubility of Ethoxyfen-ethyl and the methodologies for its determination and quantification. For specific research or development applications, it is imperative to validate these methods and, where possible, obtain or generate precise solubility data for Ethoxyfen-ethyl under the relevant experimental conditions.

An In-depth Technical Guide to the Spectroscopic Analysis of Ethoxyfen-ethyl

Introduction

Ethoxyfen-ethyl is a diphenyl ether herbicide. Its molecular structure, comprised of an ethyl ester, two chlorinated phenyl rings linked by an ether, and a trifluoromethyl group, gives rise to a distinct spectroscopic fingerprint. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethoxyfen-ethyl. While specific experimental spectra for this compound are not publicly available, this document outlines the predicted spectral characteristics based on its functional groups. Furthermore, it details generalized experimental protocols for obtaining such data, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Structure:

IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1] Molecular Formula: C₁₉H₁₅Cl₂F₃O₅[1] Molecular Weight: 451.2 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethoxyfen-ethyl based on its chemical structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ethyl ester -CH₃ | 1.2 - 1.4 | Triplet (t) | Coupled to the -CH₂- protons of the ethyl group. |

| Lactate -CH₃ | 1.5 - 1.7 | Doublet (d) | Coupled to the adjacent methine proton. |

| Ethyl ester -CH₂- | 4.1 - 4.4 | Quartet (q) | Coupled to the -CH₃ protons of the ethyl group. |

| Lactate -CH- | 5.2 - 5.4 | Quartet (q) | Coupled to the adjacent methyl protons. |

| Aromatic protons | 6.8 - 7.8 | Multiplets (m) | Complex splitting patterns due to coupling between non-equivalent aromatic protons on both phenyl rings. Protons closer to electron-withdrawing groups (Cl, CF₃, C=O) will be further downfield. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Ethyl ester -CH₃ | ~14 | |

| Lactate -CH₃ | ~16 | |

| Ethyl ester -CH₂- | ~62 | |

| Lactate -CH- | ~70 | |

| Aromatic carbons | 115 - 160 | Multiple signals. Carbons attached to oxygen will be downfield. Carbons attached to chlorine and the CF₃ group will also be significantly shifted. |

| Trifluoromethyl (-CF₃) | ~123 | Quartet (due to C-F coupling) |

| Ester Carbonyl (C=O) | 165 - 175 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (aromatic) | 3050 - 3150 | Medium | Stretching vibrations. |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of methyl and methylene groups. |

| C=O (ester) | 1735 - 1750 | Strong | Carbonyl stretch, a very prominent peak.[2] |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Aromatic ring skeletal vibrations. |

| C-O (ether & ester) | 1000 - 1300 | Strong | Two or more strong bands are expected from the C-O stretching of the ether and ester linkages.[2] |

| C-Cl | 700 - 850 | Strong | Stretching vibration. |

| C-F | 1000 - 1400 | Strong | Stretching vibrations from the -CF₃ group. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Feature | Predicted m/z Value | Notes |

| Molecular Ion [M]⁺ | 450/452/454 | The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.[3] The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1. |

| Key Fragments | Various | Fragmentation is expected at the ester and ether linkages. Common fragments would include loss of the ethoxy group (-OCH₂CH₃), loss of the ethyl lactate group, and cleavage at the ether bond. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as Ethoxyfen-ethyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethoxyfen-ethyl in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

For liquid samples or solutions: A thin film of the sample can be placed between two salt (NaCl or KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution can be obtained in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.[5]

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Ethoxyfen-ethyl in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS). For direct infusion, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is common.

-

Acquisition:

-

Introduce the sample into the ion source. In electron ionization (EI), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Ethoxyfen-ethyl.

References

Ethoxyfen-ethyl: A Profile Beyond Therapeutic Applications

A comprehensive review of available scientific literature reveals that Ethoxyfen-ethyl is categorized and utilized as a herbicide, with no documented therapeutic applications in human or veterinary medicine. This technical overview serves to clarify the compound's established role and the absence of data supporting its use in a clinical or preclinical therapeutic context.

Chemical Identity

Ethoxyfen-ethyl is the International Organization for Standardization (ISO) approved common name for the chemical substance with the IUPAC name ethyl (2S)-2-[2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyloxy]propanoate. Its primary function is in agriculture as a diphenyl ether herbicide.[1]

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-[2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyloxy]propanoate |

| CAS Registry Number | 131086-42-5[1][2] |

| Molecular Formula | C19H15Cl2F3O5[1][2] |

| InChIKey | LUZZPGJQJKMMDM-JTQLQIEISA-N[2] |

Current Application: Herbicide

Ethoxyfen-ethyl is recognized for its activity as a herbicide, specifically within the diphenyl ether class.[1] Herbicides in this category typically function by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

Absence of Therapeutic Research

A thorough search of scientific and medical databases reveals a conspicuous lack of research into potential therapeutic applications of Ethoxyfen-ethyl. There are no published preclinical or clinical studies investigating its efficacy or mechanism of action in any disease model. Consequently, there is no data to support the development of this compound for therapeutic use. The core requirements for a technical guide on therapeutic applications, such as quantitative data on efficacy, detailed experimental protocols, and established signaling pathways, are non-existent for Ethoxyfen-ethyl.

Conclusion

While the user requested an in-depth technical guide on the therapeutic applications of Ethoxyfen-ethyl, the available evidence robustly indicates that this compound is exclusively characterized and utilized as a herbicide. There is no scientific basis to suggest any current or historical investigation into its use as a therapeutic agent. Therefore, a guide on its therapeutic applications cannot be constructed. All scientific data points to its role in agriculture and not in medicine.

References

Ethoxyfen-ethyl: An In-depth Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Ethoxyfen-ethyl is a diphenyl ether herbicide. Its chemical identity and key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | ethyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1] |

| CAS Number | 131086-42-5 | [1] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [2] |

| Molecular Weight | 451.22 g/mol | [2] |

| Appearance | Data not available | |

| Boiling Point | 476.2 °C at 760 mmHg | [3] |

| Melting Point | Data not available | [3] |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available | |

| Log P (Octanol-Water Partition Coefficient) | 4.9 (Computed) | [4] |

Hazard Identification and Classification

Ethoxyfen-ethyl is classified as a hazardous substance. The primary hazards associated with this chemical are:

-

Acute Toxicity: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Skin Sensitization: May cause an allergic skin reaction.[6]

-

Hazardous to the Aquatic Environment (Chronic): Harmful to aquatic life with long-lasting effects.[6]

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS09: Environment

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[6]

-

H317: May cause an allergic skin reaction.[6]

-

H319: Causes serious eye irritation.[6]

-

H412: Harmful to aquatic life with long lasting effects.[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE).[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Take precautionary measures against static discharge.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[6]

-

Keep locked up.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Ethoxyfen-ethyl:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | In case of insufficient ventilation, wear a suitable respirator. |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5] |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[5][6] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[7]

Toxicological Information

The primary mechanism of action for diphenyl ether herbicides like Ethoxyfen-ethyl is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[8]

Mechanism of Action and Signaling Pathway

In plants, PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and ultimately, cell membrane disruption and death.[8]

In mammals, PPO is also a crucial enzyme in the heme biosynthesis pathway located in the mitochondria. Inhibition of mammalian PPO can lead to the accumulation of porphyrins, which may cause porphyria-like symptoms. The accumulated protoporphyrin IX can act as a photosensitizer, leading to oxidative stress and cellular damage.[9][10]

Caption: Mammalian toxicity pathway of PPO inhibitors.

Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | Moderate Toxicity (Specific value not available) | [11] |

| LD₅₀ | Rabbit | Dermal | >10000 mg/kg (for a similar compound) | [7] |

| LC₅₀ | Data not available | Inhalation | Data not available |

Ecotoxicological Information

Ethoxyfen-ethyl is harmful to aquatic life with long-lasting effects.

| Test | Species | Duration | Value | Reference |

| LC₅₀ | Fish | 96 hours | Data not available | |

| EC₅₀ | Daphnia magna (Water Flea) | 48 hours | Data not available | |

| LD₅₀ | Birds | Data not available |

Diphenyl ether herbicides, in general, can be toxic to non-target organisms, including fish and aquatic invertebrates.[12][13]

Environmental Fate

The environmental fate of a chemical describes its behavior and transformation in the environment.

-

Persistence and Degradation: Diphenyl ether herbicides can be relatively stable in soil, with half-lives ranging from weeks to months.[12]

-

Bioaccumulation: Due to its lipophilic nature (high Log P), there is a potential for bioaccumulation.

-

Mobility in Soil: The mobility in soil is expected to be low due to its high Log P value, suggesting it will adsorb to soil organic matter.

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological and environmental fate studies relevant to Ethoxyfen-ethyl.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the hazardous properties of a substance following a single oral dose.

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

Methodology:

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.

-

Main Study: Groups of at least 5 female rats are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organisms: Young daphnids (<24 hours old) are used.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated.

Fish, Acute Toxicity Test (OECD 203)

This test determines the acute toxicity of a substance to fish.

Methodology:

-

Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow trout) is used.

-

Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC₅₀ (the concentration that is lethal to 50% of the fish) is calculated.

Avian Acute Oral Toxicity Test (OECD 223)

This test determines the acute oral toxicity of a substance to birds.

Methodology:

-

Test Organisms: A suitable bird species (e.g., Bobwhite quail, Mallard duck) is used.

-

Dosing: Birds are administered a single oral dose of the test substance.

-

Observation: Birds are observed for mortality and signs of toxicity for at least 14 days.

-

Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the birds) is calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study determines the rate and pathway of degradation of a substance in soil.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. CAS:131086-42-5 FT-0631136 ETHOXYFEN Product Detail Information [finetechchem.com]

- 4. Ethoxyfen-ethyl | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethoxyfen-ethyl [sitem.herts.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological and Ecotoxicological Profile of Ethoxyfen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyfen-ethyl, a member of the diphenyl ether class of herbicides, is recognized for its activity against a range of broadleaf weeds. Its herbicidal efficacy stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants. Disruption of this enzyme leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, plant death. While its agricultural applications are established, a thorough understanding of its toxicological and ecotoxicological profile is paramount for assessing its potential impact on non-target organisms and the environment. This technical guide provides a comprehensive overview of the available data on the mammalian toxicity, environmental fate, and ecotoxicity of Ethoxyfen-ethyl, intended to inform researchers, scientists, and professionals in drug development and environmental safety.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethoxyfen-ethyl is essential for interpreting its toxicological and environmental behavior.

| Property | Value | Reference |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1][2] |

| CAS Number | 131086-42-5 | [1][3] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1][4] |

| Molecular Weight | 451.22 g/mol | [1][4] |

| Appearance | Solid (presumed) | General knowledge |

| Water Solubility | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 4.9 | [1] |

Toxicological Profile: Mammalian Toxicity

The toxicological assessment of Ethoxyfen-ethyl in mammals is crucial for human safety evaluation. As a protoporphyrinogen oxidase (PPO) inhibitor, its mode of action in mammals raises considerations, as PPO is also a key enzyme in the heme biosynthesis pathway in animals.[5] Generally, PPO-inhibiting herbicides are considered to have favorable toxicological profiles in mammals at recommended application rates.[6] However, some compounds in this class have been associated with hepatotoxicity in rodent studies.[7]

Acute Toxicity

Limited specific data is available for the acute toxicity of Ethoxyfen-ethyl. A study on a similar test item suggests a low acute dermal toxicity profile.

| Endpoint | Species | Value | Classification | Reference |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg bw | Low Toxicity | Based on similar compounds |

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a significant lack of publicly available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of Ethoxyfen-ethyl. For diphenyl ether compounds in general, there is no evidence of mutagenicity for diphenyl ether itself, and it is treated as a non-carcinogen for risk assessment purposes.[1] A subchronic dietary study in rats on a mixture containing diphenyl ether established a No Observed Adverse Effect Level (NOAEL) of 15 mg/kg/day, based on effects on body weight at higher doses.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following are summaries of standard OECD guidelines relevant to the toxicological data presented.

Acute Dermal Toxicity Test (OECD 402)

This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin.

Figure 1: Workflow for an acute dermal toxicity study.

Ecotoxicity

The ecotoxicity of Ethoxyfen-ethyl determines its potential risk to non-target organisms in the environment. As a herbicide, its effects on aquatic and terrestrial ecosystems are of particular concern.

Aquatic Ecotoxicity

| Endpoint | Species | Value | Classification | Reference |

| Fish LC₅₀ (96h) | Oncorhynchus mykiss (Rainbow Trout) | Data not available | - | |

| Aquatic Invertebrate EC₅₀ (48h) | Daphnia magna (Water Flea) | Data not available | - | |

| Algae EC₅₀ (72h) | Pseudokirchneriella subcapitata | Data not available | - |

LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of a test population in a given time. EC₅₀ (Effective Concentration, 50%) is the concentration that causes a defined effect in 50% of the test population.

Terrestrial Ecotoxicity

Data on the toxicity of Ethoxyfen-ethyl to terrestrial organisms such as earthworms and honeybees is currently unavailable.

| Endpoint | Species | Value | Classification | Reference |

| Earthworm LC₅₀ (14d) | Eisenia fetida | Data not available | - | |

| Honeybee Acute Contact LD₅₀ (48h) | Apis mellifera | Data not available | - | |

| Honeybee Acute Oral LD₅₀ (48h) | Apis mellifera | Data not available | - |

Experimental Protocols for Ecotoxicity Testing

Standardized protocols are employed to assess the ecotoxicological effects of chemical substances.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.[8][9][10]

Figure 2: Workflow for a Daphnia sp. acute immobilisation test.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This guideline is used to determine the effects of a substance on the growth of freshwater algae.[11][12][13]

Figure 3: Workflow for an algal growth inhibition test.

Environmental Fate

The environmental fate of Ethoxyfen-ethyl, including its persistence, mobility, and potential for bioaccumulation, is critical for a comprehensive risk assessment.

| Parameter | Value | Reference |

| Soil Degradation (DT₅₀) | Data not available | |

| Hydrolysis Half-life | Data not available | |

| Photolysis Half-life | Data not available | |

| Bioconcentration Factor (BCF) | Data not available |

DT₅₀ (Disappearance Time, 50%) is the time it takes for 50% of the initial concentration of a substance to degrade in a specific medium.

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The primary mode of action of Ethoxyfen-ethyl as a herbicide is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This mechanism is shared by other diphenyl ether herbicides.

Figure 4: Signaling pathway of Ethoxyfen-ethyl's herbicidal action.

Conclusion

This technical guide consolidates the currently available information on the toxicological and ecotoxicological profile of Ethoxyfen-ethyl. A significant data gap exists for specific quantitative endpoints for this compound, particularly in the areas of chronic mammalian toxicity and ecotoxicity. While the general profile of PPO-inhibiting herbicides suggests a relatively low risk to mammals at typical exposure levels, the lack of specific data for Ethoxyfen-ethyl necessitates a cautious approach. Further research is imperative to thoroughly characterize its toxicological and ecotoxicological properties to ensure a comprehensive understanding of its potential risks to human health and the environment. The experimental protocols outlined provide a framework for generating the necessary data to fill these knowledge gaps.

References

- 1. Ethoxyfen-ethyl | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 10. fera.co.uk [fera.co.uk]

- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 12. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 13. OECD 201: Our Technical Approach | Scymaris [scymaris.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of Ethoxyfen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyfen-ethyl is an obsolete post-emergence diphenyl ether herbicide. Understanding the environmental fate and degradation of such compounds is critical for assessing their potential environmental impact. This technical guide provides a comprehensive overview of the expected environmental behavior of Ethoxyfen-ethyl, based on its physicochemical properties and the known degradation pathways of structurally related herbicides. Due to its status as an obsolete herbicide, specific experimental data on the environmental fate of Ethoxyfen-ethyl is limited in publicly available literature. Therefore, this guide also details the standardized experimental protocols that would be employed to generate such data, providing a framework for the environmental risk assessment of similar molecules.

Physicochemical Properties of Ethoxyfen-ethyl

The environmental transport and degradation of a chemical are largely dictated by its physicochemical properties. The available data for Ethoxyfen-ethyl are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | PubChem[1] |

| CAS Number | 131086-42-5 | PubChem[1] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | PubChem[1] |

| Molecular Weight | 451.2 g/mol | PubChem[1] |

| LogP (XLogP3) | 4.9 | PubChem[1] |

The high LogP value suggests that Ethoxyfen-ethyl is lipophilic and likely has a low aqueous solubility, indicating a tendency to partition into organic matter in soil and sediment rather than remaining in the aqueous phase.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of pesticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. For an ester like Ethoxyfen-ethyl, this process is expected to be a significant degradation pathway, particularly under acidic or basic conditions.

Quantitative Data on Hydrolysis:

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) |

| Fenoxaprop-p-ethyl | 6.1 | Not Specified | Slow |

| Fenoxaprop-p-ethyl | 7.4 | Not Specified | Slow |

| Fenoxaprop-p-ethyl | 9.1 | Not Specified | 8.3 hours |

This data is for a related compound and should be used for illustrative purposes only.

Experimental Protocol for Hydrolysis Studies (Following OECD Guideline 111):

A standardized protocol for assessing hydrolysis as a function of pH is outlined in OECD Guideline 111.

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-